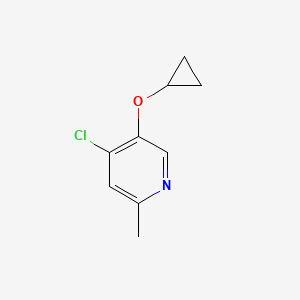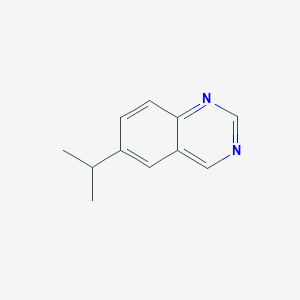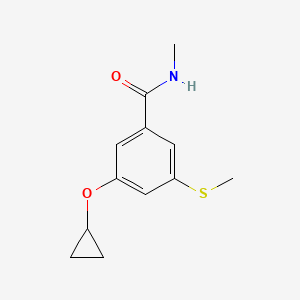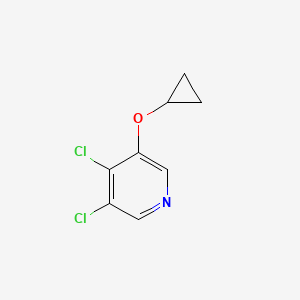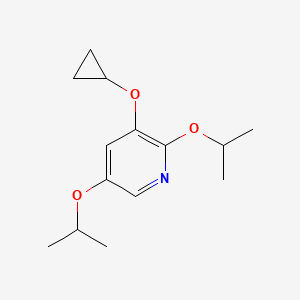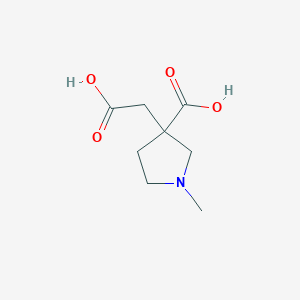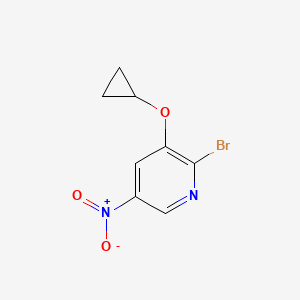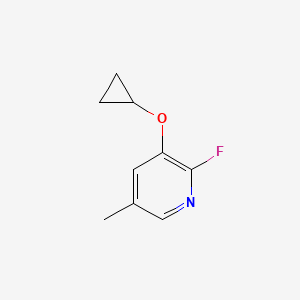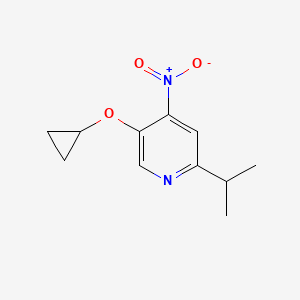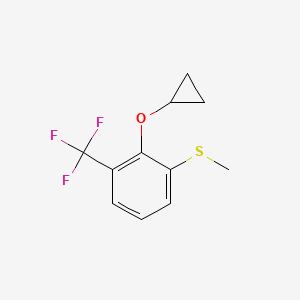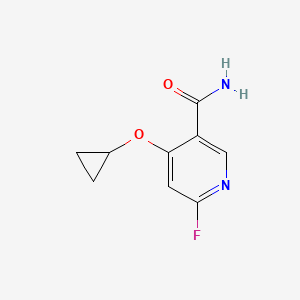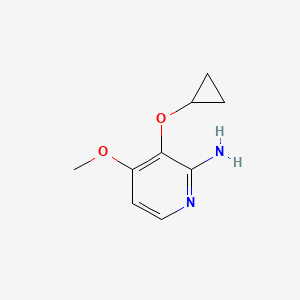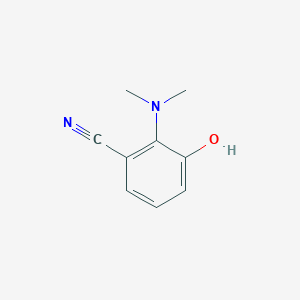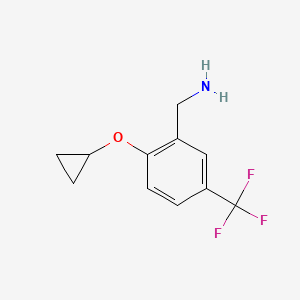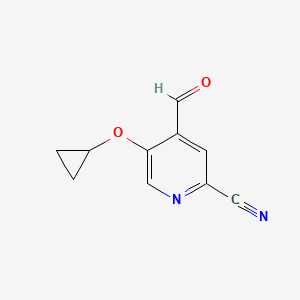
5-Cyclopropoxy-4-formylpicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-formylpicolinonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of picolinonitrile, featuring a cyclopropoxy group at the 5-position and a formyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-formylpicolinonitrile typically involves the introduction of the cyclopropoxy and formyl groups onto the picolinonitrile scaffold. One common method is the cyclopropanation of 4-formylpicolinonitrile using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-formylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: 5-Cyclopropoxy-4-carboxypicolinonitrile.
Reduction: 5-Cyclopropoxy-4-hydroxymethylpicolinonitrile.
Substitution: 5-Cyclopropoxy-4-formylpicolinamide or 5-Cyclopropoxy-4-formylpicolinate esters.
Scientific Research Applications
5-Cyclopropoxy-4-formylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-formylpicolinonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the cyclopropoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-Formylpicolinonitrile: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.
4-Formylpicolinonitrile: Similar structure but with the formyl group at a different position, which can affect its reactivity and binding properties.
5-Cyclopropoxy-6-formylpicolinonitrile: Similar structure but with the formyl group at the 6-position, which can lead to different chemical and biological properties.
Uniqueness
5-Cyclopropoxy-4-formylpicolinonitrile is unique due to the presence of both the cyclopropoxy and formyl groups at specific positions on the picolinonitrile scaffold. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-4-8-3-7(6-13)10(5-12-8)14-9-1-2-9/h3,5-6,9H,1-2H2 |
InChI Key |
OUZAYPDIFAEXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


